molecular formula C17H13N5O B8311804 4-(2-Amino-3-pyridin-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-phenol

4-(2-Amino-3-pyridin-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-phenol

Cat. No.: B8311804
M. Wt: 303.32 g/mol
InChI Key: OGFIHYITYXWGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Amino-3-pyridin-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-phenol is a useful research compound. Its molecular formula is C17H13N5O and its molecular weight is 303.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

4-(2-amino-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenol

InChI

InChI=1S/C17H13N5O/c18-16-15(14-3-1-2-8-19-14)17-20-9-12(10-22(17)21-16)11-4-6-13(23)7-5-11/h1-10,23H,(H2,18,21)

InChI Key

OGFIHYITYXWGAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C3N=CC(=CN3N=C2N)C4=CC=C(C=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromo-3-pyridin-2-yl-pyrazolo[1,5-a]pyrimidin-2-ylamine (50 mg, 0.17 mmol) and 4-hydroxyphenylboronic acid (48 mg, 0.35 mmol) were suspended in dry DMF (1.4 ml). Aqueous 2M Na2CO3 (0.346 mL, 0.69 mmol) was added and the reaction mixture was degassed. [1,1-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex in dichloromethane (1:1 ratio, 8 mg, 0.010 mmol) was added and the mixture was heated in a microwave at 120° C. for 20 minutes. After allowing the reaction to cool down to room temperature, the mixture was concentrated under reduced pressure. The resulting solid was purified by silica gel chromatography eluting with EtOAc to afford the title compound as a yellow solid (35 mg, 67% yield). MS (ES+) 304. δH (DMSO-d6) 6.8 (1H, d), 7.1 (3H, m), 7.2 (1H, d), 7.3 (1H, t), 7.9 (1H, t), 8.6 (2H, m), 8.8 (1H, s), 9.2 (1H, s), 9.7 (1H, s).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step Two
Quantity
0.346 mL
Type
reactant
Reaction Step Three
Quantity
8 mg
Type
reactant
Reaction Step Four
Name
Quantity
1.4 mL
Type
solvent
Reaction Step Five
Yield
67%

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